molecular formula C15H15N3O2S B3867257 (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Número de catálogo B3867257
Peso molecular: 301.4 g/mol
Clave InChI: LYHGBWGTEMSCQF-MNOVXSKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BZL-101, and it belongs to the class of bicyclic nonane compounds.2.1]nonan-4-one.

Mecanismo De Acción

The mechanism of action of (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood. However, it has been suggested that BZL-101 exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II alpha, which is involved in DNA replication and cell division. BZL-101 has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, BZL-101 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
BZL-101 has been shown to have various biochemical and physiological effects. In preclinical studies, BZL-101 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BZL-101 has also been shown to reduce the production of inflammatory molecules and to inhibit the migration of immune cells to sites of inflammation. Additionally, BZL-101 has been shown to increase the expression of various neuroprotective proteins and to reduce neuronal damage in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BZL-101 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Additionally, BZL-101 has been extensively studied in preclinical models, which provides a strong foundation for future research. However, there are also limitations to using BZL-101 in lab experiments. BZL-101 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BZL-101 has been shown to have low solubility in water, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. First, further studies are needed to understand the mechanism of action of BZL-101 and to identify its molecular targets. Second, clinical trials are needed to determine the safety and efficacy of BZL-101 in humans. Third, studies are needed to determine the optimal dosage and administration route for BZL-101. Fourth, studies are needed to investigate the potential use of BZL-101 in combination with other anti-cancer or anti-inflammatory agents. Finally, studies are needed to investigate the potential use of BZL-101 in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Although further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans, BZL-101 represents a promising avenue for future research.

Aplicaciones Científicas De Investigación

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In preclinical studies, BZL-101 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BZL-101 has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, BZL-101 has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name

(1S,6R)-9-(1,3-benzothiazole-6-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-6-10-2-3-11(7-16-14)18(10)15(20)9-1-4-12-13(5-9)21-8-17-12/h1,4-5,8,10-11H,2-3,6-7H2,(H,16,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHGBWGTEMSCQF-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-9-(1,3-benzothiazole-6-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.